![molecular formula C11H25NO B13250946 4-Methyl-2-[(2-methylbutyl)amino]pentan-1-ol](/img/structure/B13250946.png)
4-Methyl-2-[(2-methylbutyl)amino]pentan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-2-[(2-methylbutyl)amino]pentan-1-ol is an organic compound with the molecular formula C11H25NO and a molecular weight of 187.32 g/mol . This compound is characterized by its unique structure, which includes a pentanol backbone substituted with a methyl group and an amino group attached to a 2-methylbutyl chain. It is primarily used for research purposes in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-[(2-methylbutyl)amino]pentan-1-ol typically involves the reaction of 4-methylpentan-1-ol with 2-methylbutylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity. Advanced techniques like continuous flow reactors may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
4-Methyl-2-[(2-methylbutyl)amino]pentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of alkyl halides or other substituted derivatives.
科学的研究の応用
4-Methyl-2-[(2-methylbutyl)amino]pentan-1-ol is utilized in various scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-Methyl-2-[(2-methylbutyl)amino]pentan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and amino groups enable it to form hydrogen bonds and other interactions with enzymes, receptors, and other biomolecules. These interactions can modulate biological processes and pathways, leading to various effects.
類似化合物との比較
Similar Compounds
2-Amino-4-methylpentan-1-ol: Similar structure but with an amino group instead of the 2-methylbutylamino group.
4-Amino-2-methylbutan-2-ol: Contains an amino group and a different substitution pattern on the carbon chain.
Uniqueness
4-Methyl-2-[(2-methylbutyl)amino]pentan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
特性
分子式 |
C11H25NO |
|---|---|
分子量 |
187.32 g/mol |
IUPAC名 |
4-methyl-2-(2-methylbutylamino)pentan-1-ol |
InChI |
InChI=1S/C11H25NO/c1-5-10(4)7-12-11(8-13)6-9(2)3/h9-13H,5-8H2,1-4H3 |
InChIキー |
KENUHOWLKZMDAX-UHFFFAOYSA-N |
正規SMILES |
CCC(C)CNC(CC(C)C)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{[(1H-imidazol-2-ylmethyl)amino]methyl}cyclohexan-1-ol](/img/structure/B13250872.png)
![5-Chloro-2-methyl-6-[(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13250873.png)

![{1-[2-(piperidin-2-yl)ethyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B13250879.png)
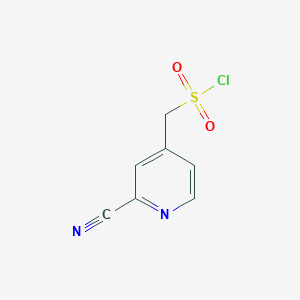
![2-[3-(Aminomethyl)phenoxy]butanenitrile](/img/structure/B13250893.png)
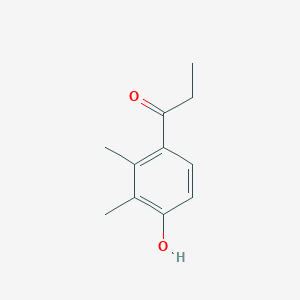
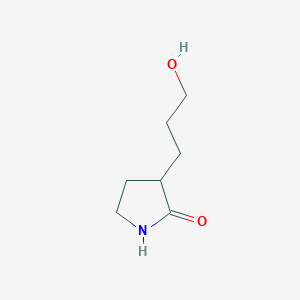
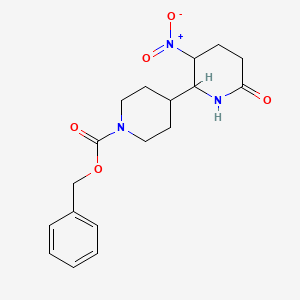
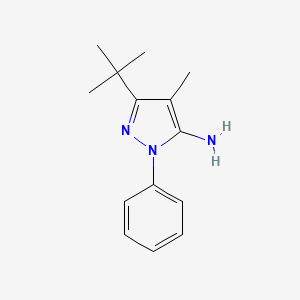


![{6-Methyl-1-oxaspiro[4.5]decan-2-yl}methanol](/img/structure/B13250933.png)

